molecular formula C21H20ClN3OS B4134868 N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA

N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA

Cat. No.: B4134868
M. Wt: 397.9 g/mol
InChI Key: AVYJDQFQVJOIRX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, with two nitrogen atoms attached to the carbon. The compound also contains aromatic rings with various substituents, including chloro, methyl, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea typically involves the reaction of 3-chloro-2-methylaniline with 4-methoxyaniline in the presence of a thiourea derivative. The reaction is usually carried out in a suitable solvent, such as acetic acid, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions on the aromatic rings can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea can be compared with other similar compounds, such as:

The uniqueness of N-(3-chloro-2-methylphenyl)-N’-{4-[(4-methoxyphenyl)amino]phenyl}thiourea lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[4-(4-methoxyanilino)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-14-19(22)4-3-5-20(14)25-21(27)24-17-8-6-15(7-9-17)23-16-10-12-18(26-2)13-11-16/h3-13,23H,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYJDQFQVJOIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA
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N-(3-CHLORO-2-METHYLPHENYL)-N'-[4-(4-METHOXYANILINO)PHENYL]THIOUREA

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